2-benzyl-5-(1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole
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Description
2-benzyl-5-(1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C21H21N5O and its molecular weight is 359.433. The purity is usually 95%.
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Scientific Research Applications
Photolysis in Alcohols
2,5-Diphenyl-1,3,4-oxadiazole, a related oxadiazole compound, undergoes photolysis in alcohols. This process involves a heterolytic addition to the C=N bond, followed by cycloelimination, resulting in benzoic acid ester and benzonitrile imine. Further reactions lead to the formation of benzamide and triazole derivatives upon irradiation, demonstrating the photochemical reactivity of oxadiazoles (Tsuge, Oe, & Tashiro, 1977).
Corrosion Inhibition
1,3,4-Oxadiazole derivatives have been studied for their corrosion inhibition properties on mild steel in acidic environments. These derivatives, such as 5-((2-methyl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol (MBIMOT), show promising results in protecting mild steel from corrosion, indicating potential applications in material preservation and industrial maintenance (Ammal, Prajila, & Joseph, 2018).
Antimicrobial and Antitubercular Activities
Novel 4-isopropyl thiazole-based sulfonyl derivatives, incorporating 1,3,4-oxadiazole rings, have shown significant antibacterial, antifungal, and antitubercular activities. This suggests that 2-benzyl-5-(1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole could also have potential uses in developing new antimicrobial agents (Kumar, Prasad, & Chandrashekar, 2013).
Synthetic Routes and Applications
Novel synthetic routes have been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives, including those related to this compound. These methods provide efficient and high-yield approaches to accessing a broad spectrum of 1,3,4-oxadiazoles, expanding the potential for their application in various fields of research and development (Ramazani & Rezaei, 2010).
Properties
IUPAC Name |
2-benzyl-5-[5-methyl-1-(4-propan-2-ylphenyl)triazol-4-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c1-14(2)17-9-11-18(12-10-17)26-15(3)20(23-25-26)21-24-22-19(27-21)13-16-7-5-4-6-8-16/h4-12,14H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYMBDIUHZOZSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C3=NN=C(O3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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